L-鼠李糖酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium L-Rhamnonate is a compound derived from L-rhamnose , a deoxy-hexose sugar commonly found in nature. It occurs naturally in plants as part of complex pectin polysaccharides and is also present in many bacterial cell walls . The sodium salt of L-rhamnonate is a water-soluble form that has various applications in research, industry, and potentially therapeutics.

Synthesis Analysis

The synthesis of Sodium L-Rhamnonate involves chemical or enzymatic processes. While specific synthetic methods may vary, it typically starts with L-rhamnose as the precursor. Enzymes such as L-rhamnulose-phosphate aldolase (RhaE) and L-lactaldehyde reductase (RhaZ) play crucial roles in the conversion of L-rhamnose to Sodium L-Rhamnonate .

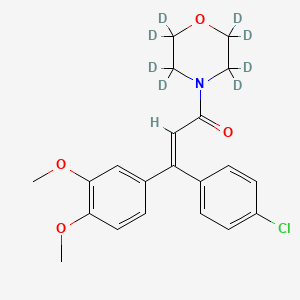

Molecular Structure Analysis

The molecular structure of Sodium L-Rhamnonate consists of the L-rhamnose backbone with an additional sodium ion attached. It is a sugar derivative with a unique arrangement of hydroxyl groups and a carboxylate group. The exact stereochemistry and conformation depend on the specific isomer (L or D) and the position of the sodium ion .

Chemical Reactions Analysis

Sodium L-Rhamnonate can participate in various chemical reactions, including hydrolysis, esterification, and oxidation. Its reactivity depends on the functional groups present. For example, it can undergo hydrolysis to release L-rhamnose or react with other compounds to form esters or glycosides .

科学研究应用

Bio-production of L-rhamnonate

Sodium L-Rhamnonate can be bio-produced by certain bacteria such as Pseudomonas taetrolens . This process involves the biotransformation of L-rhamnose using Pseudomonas taetrolens resting cells . The product, L-rhamnonic acid, is separated and identified using high-performance liquid chromatography (HPLC) and NMR .

Renewable Resource for Industry

Carbohydrates, including Sodium L-Rhamnonate, are important renewable resources for industry . Their oxidation products have many applications in different fields .

Food Industry

In the food industry, Sodium L-Rhamnonate can be used as a food additive to regulate acidity . Its capability for chelating metals makes it useful as a mineral supplement .

Medicine

Sodium L-Rhamnonate has applications in the field of medicine. For instance, Calcium gluconate, an oxidation product of glucose, is on the World Health Organization’s List of Essential Medicines .

Cosmetics

In the cosmetics industry, Sodium L-Rhamnonate can be used as a humectant and antioxidant due to its polyhydroxy acid structure . It can bind with water up to 14% to form a transparent matrix, which is very useful for the skin as well as protection in wound healing .

Microbial Fermentation

Sodium L-Rhamnonate can be produced through microbial fermentation, which has become a reliable, cost-competitive, feasible way to overcome certain drawbacks associated with chemical synthesis or enzymatic catalysis .

Comparative Genomics and Functional Analysis

Sodium L-Rhamnonate is used in comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria . This research provides comprehensive insights into L-Rhamnose catabolism and its regulation in diverse bacteria .

Biomass Decomposition

Sodium L-Rhamnonate is involved in biomass decomposition. Diverse microbial species utilize L-Rhamnose as the carbon source to produce L-Rhamnose acid .

作用机制

Target of Action

Sodium L-Rhamnonate primarily targets enzymes involved in the non-phosphorylated pathway of L-rhamnose catabolism . These enzymes include L-rhamnose-1-dehydrogenase (LraA), L-rhamnono-γ-lactonase (LraB), and L-rhamnonate dehydratase (LraC) . These enzymes play a crucial role in the metabolism of L-rhamnose, a sugar found in nature mainly as a component of certain plant structural polysaccharides and bioactive metabolites .

Mode of Action

Sodium L-Rhamnonate interacts with its targets by serving as a substrate for the enzymes in the L-rhamnose catabolic pathway . The compound is first oxidized by L-rhamnose-1-dehydrogenase (LraA) to L-rhamnono-γ-lactone, which is then converted to L-rhamnonate by L-rhamnono-γ-lactonase (LraB) .

Biochemical Pathways

The biochemical pathway affected by Sodium L-Rhamnonate is the non-phosphorylated pathway of L-rhamnose catabolism . In this pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions . The downstream effects of this pathway include the production of energy and metabolic intermediates for the cell .

Pharmacokinetics

It is known that the compound enters cells via specific uptake systems

Result of Action

The action of Sodium L-Rhamnonate results in the metabolism of L-rhamnose, leading to the production of energy and metabolic intermediates . This action is essential for organisms that utilize L-rhamnose as a nutrient source .

Action Environment

The action of Sodium L-Rhamnonate can be influenced by environmental factors such as the presence of glucose. For instance, in Aspergillus nidulans, the catabolism of L-rhamnose is repressed by glucose via a CreA-independent mechanism . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .

属性

IUPAC Name |

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLBEMWUZGFHH-WPFDRSMRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)